Hematinic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

487-65-0 |

|---|---|

Molecular Formula |

C8H9NO4 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid |

InChI |

InChI=1S/C8H9NO4/c1-4-5(2-3-6(10)11)8(13)9-7(4)12/h2-3H2,1H3,(H,10,11)(H,9,12,13) |

InChI Key |

ZAFOEDODWZIXMO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)NC1=O)CCC(=O)O |

Canonical SMILES |

CC1=C(C(=O)NC1=O)CCC(=O)O |

Other CAS No. |

487-65-0 |

solubility |

0.22 M |

Synonyms |

hematinic acid |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Hematinic acid?

An In-depth Technical Guide to Hematinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a pyrrole compound derived from the oxidative degradation of protoporphyrin in hemoglobin.[1] It details the chemical structure, physicochemical properties, and established experimental protocols for its synthesis. This guide is intended to serve as a foundational resource for professionals engaged in biochemical research and drug development.

Chemical Identity and Structure

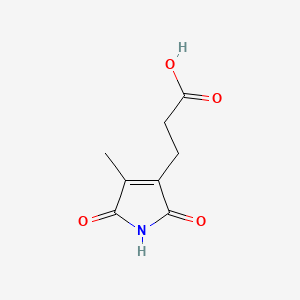

This compound is chemically known as 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid.[2] It is classified as an oxidatively degraded pyrrole.[1] The fundamental structure consists of a maleimide ring substituted with a methyl group and a propanoic acid chain.

Key Identifiers:

-

IUPAC Name: 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid

-

Synonyms: this compound, 2,5-Dihydro-4-methyl-2,5-dioxo-1H-pyrrole-3-propanoic acid[2][3]

-

CAS Number: 487-65-0[5]

The 2D chemical structure of this compound is as follows:

Image Source: PubChem CID 68098.[2]

Physicochemical and Spectroscopic Data

Quantitative data pertaining to this compound are summarized below. These properties are critical for experimental design, formulation, and analytical characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 183.16 g/mol | [4][5] |

| Exact Mass | 183.05315777 Da | [2] |

| Appearance | Solid powder | [5] |

| Solubility | 0.22 M | [1] |

| Elemental Analysis | C: 52.46%, H: 4.95%, N: 7.65%, O: 34.94% | [5] |

| Stereochemistry | Achiral | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following techniques have been reported in the literature.

| Technique | Description | Source |

| ¹³C NMR | ¹³C Nuclear Magnetic Resonance spectra are available. | [2] |

| GC-MS | Gas Chromatography-Mass Spectrometry data has been reported. | [2][6] |

Experimental Protocols

The synthesis of this compound can be achieved through both biochemical degradation and multi-step chemical synthesis.

Synthesis via Oxidative Degradation of Hemoglobin

This method involves the breakdown of hemoglobin using a chemical oxidizing agent.[1][7]

Principle: Phenylhydrazine is used to induce the oxidative cleavage of the heme porphyrin ring in hemoglobin under aerobic conditions, yielding this compound among other degradation products.[7]

Methodology:

-

Preparation of Reactants: Prepare a solution of hemoglobin (Hb) at a concentration of 2 mM (as heme). Prepare solutions of phenylhydrazine (PH) at concentrations ranging from 5 mM to 20 mM.

-

Incubation: Incubate the hemoglobin solution with the phenylhydrazine solution under aerobic conditions. The reaction is dependent on both the concentration of phenylhydrazine and the incubation time.

-

Optimal Conditions: A maximal yield of approximately 18.8 x 10⁻⁴% was achieved using 20 mM phenylhydrazine with an incubation time of 2 hours.[7]

-

Product Analysis: The resulting this compound is derivatized to its methyl ester form.

-

Quantification: The derivatized product is then quantified using gas-liquid chromatography (GLC).[7]

Multi-Step Chemical Synthesis from 2,3-Dimethylmaleic Anhydride

A convenient four-step synthesis starting from a commercially available precursor has been reported.[6]

Principle: This pathway builds the final molecule by sequentially modifying the starting anhydride to introduce the necessary functional groups.

Methodology:

-

Step 1: Imide Formation: A solution of 2,3-dimethylmaleic anhydride (e.g., 80.3 mmol in 200 mL acetic acid) is stirred while adding ammonium acetate (e.g., 106 mmol in 100 mL acetic acid). The mixture is refluxed for 4 hours. After cooling and solvent removal, the resulting 3,4-dimethyl-1H-pyrrole-2,5-dione is recrystallized.[6]

-

Step 2: Bromination: The product from Step 1 is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., CCl₄) under reflux to yield the monobrominated compound, 3-(bromomethyl)-4-methyl-1H-pyrrole-2,5-dione.[6]

-

Step 3: Malonic Ester Synthesis: The brominated intermediate is reacted with diethyl malonate and a base, sodium ethoxide, in ethanol under reflux. This step introduces the carbon backbone for the propanoic acid side chain.[6]

-

Step 4: Decarboxylation: The malonate derivative is refluxed in 1N hydrochloric acid for approximately 4 hours. This final step hydrolyzes the ester groups and induces decarboxylation to yield the final product, this compound.[6]

-

Purification: The final product can be purified using techniques such as preparative HPLC.[6]

Diagrams and Workflows

Visual representations of the synthesis pathway and the broader biological context of hematinics are provided below.

Caption: Chemical synthesis workflow for this compound from 2,3-dimethylmaleic anhydride.

Caption: The role of key hematinics (Iron, B12, Folic Acid) in red blood cell production.

References

- 1. Buy this compound | 487-65-0 [smolecule.com]

- 2. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hematinic Acid (CAS 487-65-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hematinic acid (CAS 487-65-0), a pyrrole derivative formed from the oxidative degradation of protoporphyrin in hemoglobin.[1] This document details its chemical and physical properties, synthesis methodologies, analytical techniques, and its biological role in erythropoiesis, making it a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a dicarboxylic acid and a substituted pyrrole. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 487-65-0 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| IUPAC Name | 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid | [1] |

| Canonical SMILES | CC1=C(C(=O)NC1=O)CCC(=O)O | [1] |

| InChI Key | ZAFOEDODWZIXMO-UHFFFAOYSA-N | [1] |

| Appearance | Solid powder | [2] |

| Purity | >98% (typical) | [2] |

| Solubility | 0.22 M | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [2] |

Synthesis of this compound

The primary method for producing this compound involves the oxidative degradation of hemoglobin.[1] A common laboratory-scale synthesis utilizes phenylhydrazine as the oxidizing agent.[3] Additionally, chemical synthesis from precursors like 2,3-dimethylmaleic anhydride is also possible.[1]

Experimental Protocol: Synthesis from Hemoglobin

This protocol is based on the established method of incubating hemoglobin with phenylhydrazine under aerobic conditions.[3]

Materials:

-

Hemoglobin (Hb)

-

Phenylhydrazine (PH)

-

Phosphate buffer (pH 7.4)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Diazomethane (for derivatization, handle with extreme caution in a fume hood)

-

Methanol

Procedure:

-

Prepare a solution of hemoglobin (2 mM as heme) in phosphate buffer.

-

Add phenylhydrazine to the hemoglobin solution to a final concentration of 5-20 mM.

-

Incubate the mixture under aerobic conditions at 37°C for 2 hours. The reaction is dependent on both phenylhydrazine concentration and incubation time.[3]

-

After incubation, acidify the reaction mixture with HCl to pH 2-3.

-

Extract the acidified solution with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate and then evaporate the solvent.

-

For analysis by gas-liquid chromatography (GLC), the resulting this compound residue must be derivatized to its methyl ester. This is typically achieved by treating the residue with a solution of diazomethane in ether.

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and derivatization of this compound.

Analytical Characterization

The primary analytical method for the quantification of this compound is Gas-Liquid Chromatography (GLC), following its conversion to the more volatile methyl ester derivative.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.

Gas-Liquid Chromatography (GLC)

Experimental Protocol: This protocol outlines the analysis of this compound methyl ester.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23 or similar).

GLC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 5 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL

Sample Preparation:

-

The this compound methyl ester residue is redissolved in a suitable solvent (e.g., hexane or ethyl acetate) prior to injection.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, high-resolution spectra for this compound are not readily available in public databases, the expected chemical shifts can be predicted based on its structure.

| Proton (¹H) Environment | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.0 |

| Methylene (CH₂-C=C) | ~2.4 |

| Methylene (CH₂-COOH) | ~2.6 |

| Carboxylic Acid (COOH) | ~10-12 |

| Amine (NH) | ~8-9 |

| Carbon (¹³C) Environment | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~10 |

| Methylene (CH₂-C=C) | ~20 |

| Methylene (CH₂-COOH) | ~30 |

| Quaternary Carbon (C-CH₃) | ~135 |

| Quaternary Carbon (C-CH₂CH₂COOH) | ~145 |

| Carbonyl (C=O) | ~170-175 |

| Carboxylic Acid (C=O) | ~175-180 |

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of its structure, with expected losses of water, the carboxylic acid group, and cleavage of the propanoic acid side chain.

Biological Activity and Therapeutic Potential

This compound is classified as a hematinic, a substance that promotes the formation of blood cells.[4] Its primary therapeutic application is in the treatment of various forms of anemia, where it has been shown to increase hemoglobin levels and erythrocyte counts.[1] Unlike direct iron supplementation, this compound is thought to function by enhancing erythropoiesis through a distinct biochemical mechanism.[1]

Mechanism of Action in Erythropoiesis

Erythropoiesis, the process of red blood cell production, is primarily regulated by the hormone erythropoietin (EPO). EPO binds to its receptor (EPOR) on erythroid progenitor cells, activating downstream signaling pathways, including the JAK-STAT and PI3K/Akt pathways.[5][6] These pathways ultimately lead to the activation of transcription factors, most notably GATA1, which is a master regulator of erythroid differentiation.[7][8]

While the precise mechanism of this compound is not fully elucidated, it is proposed to support and enhance the processes stimulated by the EPO signaling cascade. As a product of hemoglobin degradation, it may act as a signaling molecule or a building block that facilitates the maturation of erythroblasts into functional red blood cells.

Conceptual Signaling Pathway:

Caption: Conceptual diagram of the erythropoietin signaling pathway and the proposed supportive role of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Erythropoietin stimulates phosphorylation and activation of GATA-1 via the PI3-kinase/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidylinositol 3-kinase/Akt induced by erythropoietin renders the erythroid differentiation factor GATA-1 competent for TIMP-1 gene transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase D-HDAC5 signaling regulates erythropoiesis and contributes to erythropoietin cross-talk with GATA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GATA-1 transactivates erythropoietin receptor gene, and erythropoietin receptor-mediated signals enhance GATA-1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Hematinic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematinic acid, a dicarboxylic acid derived from the breakdown of heme, has garnered interest within the scientific community for its role in hematopoiesis and its potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and comprehensive data for researchers in the fields of biochemistry, medicine, and drug development.

Historical Perspective: The Discovery of a Heme Metabolite

The discovery of this compound is intertwined with the pioneering work on the degradation of hemoglobin and the structure of blood pigments in the late 19th and early 20th centuries. While a single definitive "discoverer" is not prominently cited in modern literature, its identification emerged from the collective efforts of chemists studying the oxidative breakdown products of heme and bilirubin. Early investigations into the structure of bilirubin, a key product of heme catabolism, led to the isolation and characterization of various smaller pyrrole-containing fragments, among which was this compound. These studies were crucial in elucidating the complex structure of heme and the pathways of its degradation in the body.

Physicochemical Properties and Spectroscopic Data

This compound, with the systematic IUPAC name 3-(4-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)propanoic acid, possesses distinct physicochemical properties that are critical for its identification and quantification.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [1][2][3][4] |

| Molecular Weight | 183.16 g/mol | [1][2][3][4] |

| CAS Number | 487-65-0 | [1][3][4][5] |

| Appearance | Solid powder | [4] |

| Solubility | 0.22 M in water | [3] |

| Melting Point | Not available | |

| pKa | Not available |

Spectroscopic Data for the Characterization of this compound:

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Spectral data available in the Human Metabolome Database (HMDB). |

| ¹³C NMR | Spectral data available in the Human Metabolome Database (HMDB) and PubChem.[1] |

| Mass Spectrometry | GC-MS data available in PubChem.[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for dicarboximides and carboxylic acids. |

Isolation and Synthesis of this compound

This compound can be obtained through two primary methodologies: the oxidative degradation of hemoglobin and chemical synthesis.

Method 1: Oxidative Degradation of Hemoglobin

This method mimics the natural degradation process of heme and is a common laboratory procedure for obtaining this compound.

Experimental Protocol:

-

Preparation of Hemoglobin Solution: A solution of hemoglobin (e.g., 2 mM as heme) is prepared in a suitable buffer, such as a phosphate buffer, at a physiological pH.

-

Reaction with Phenylhydrazine: Phenylhydrazine is added to the hemoglobin solution to a final concentration of 5-20 mM.

-

Incubation: The reaction mixture is incubated under aerobic conditions for a specified period, typically around 2 hours.

-

Extraction: Following incubation, the reaction mixture is acidified, and the this compound is extracted using an organic solvent such as ethyl acetate.

-

Purification: The extracted solution is concentrated, and the crude this compound can be further purified using techniques like column chromatography or recrystallization.

-

Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic methods (NMR, MS, IR) and by comparing the data with known standards. A maximal yield of approximately 18.8 x 10⁻⁴% has been reported using 20 mM of phenylhydrazine for 2 hours.

Method 2: Chemical Synthesis from 2,3-Dimethylmaleic Anhydride

Chemical synthesis offers a more controlled and scalable route to this compound.

Experimental Protocol:

-

Reaction of 2,3-dimethylmaleic anhydride with a suitable nucleophile to open the anhydride ring and introduce a nitrogen-containing functional group.

-

Cyclization to form the pyrrole-2,5-dione ring.

-

Functional group manipulation to introduce the propanoic acid side chain.

-

Purification of the final product using chromatographic techniques.

Biological Role and Significance

This compound is recognized for its role as a hematinic, a substance that promotes the formation of red blood cells. It is believed to contribute to the synthesis of hemoglobin, the iron-containing protein in red blood cells that transports oxygen.[6][7][8] The administration of hematinics is a common therapeutic strategy for treating various forms of anemia.

While this compound itself is not considered a primary signaling molecule, its formation is an integral part of heme catabolism. The breakdown of heme is a critical physiological process for recycling iron and managing the potentially toxic effects of free heme.

Experimental Workflows and Pathways

To visualize the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for the isolation of this compound from Hemoglobin.

Caption: Role of this compound precursors in Heme Catabolism.

Conclusion

This compound remains a molecule of interest due to its fundamental connection to heme metabolism and hematopoiesis. This technical guide has provided a comprehensive overview of its discovery, methods of isolation and synthesis, and its key chemical and biological characteristics. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of this and related compounds. The continued study of this compound and its metabolic pathways will undoubtedly contribute to a deeper understanding of blood physiology and the development of novel treatments for hematological disorders.

References

- 1. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Buy this compound | 487-65-0 [smolecule.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 487-65-0 [chemicalbook.com]

- 6. Hematinic | Description, Blood Cell Formation, Iron, Anemia, & Facts | Britannica [britannica.com]

- 7. Hematinic - Wikipedia [en.wikipedia.org]

- 8. Hematinics: Ferrous sulphate, Ferrous gluconate | Pharmaguideline [pharmaguideline.com]

Hematinic Acid: A Technical Guide on its Formation from Hemoglobin Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematinic acid, with the molecular formula C₈H₉NO₄, is an oxidatively degraded pyrrole derived from the protoporphyrin ring of hemoglobin.[1] Its formation is a consequence of the non-enzymatic oxidative cleavage of heme, a process of significant interest in the study of hemolytic anemias and the broader field of hemoglobin catabolism.[1][2] This technical guide provides an in-depth overview of this compound, with a focus on its generation from hemoglobin, experimental methodologies for its study, and its quantitative analysis. It is important to distinguish this compound, a specific chemical compound, from the general term "hematinics," which are nutrients like iron, vitamin B12, and folate required for blood cell formation.[3][4] While this compound has been noted to enhance hemoglobin levels and erythrocyte counts, its mechanism is distinct from traditional iron supplementation as it is thought to enhance erythropoiesis through a different biochemical pathway.[5]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| CAS Number | 487-65-0 |

The Pathway of Hemoglobin Degradation to this compound

The formation of this compound from hemoglobin is a non-enzymatic process involving the oxidative cleavage of the heme's protoporphyrin ring.[2][6] This degradation can be induced by agents that promote oxidative stress, such as phenylhydrazine. The process is distinct from the enzymatic degradation of heme by heme oxygenase, which primarily yields biliverdin, iron, and carbon monoxide.[2][7]

The proposed mechanism for the non-enzymatic formation of this compound involves several intermediate steps, beginning with the oxidative attack on the heme molecule. This leads to the cleavage of the tetrapyrrole ring, ultimately yielding monopyrrolic products, including this compound.

Quantitative Analysis of this compound Formation

The yield of this compound from hemoglobin degradation is dependent on the specific reaction conditions, including the nature and concentration of the oxidizing agent and the incubation time. The following table summarizes the quantitative data from a key study on the formation of this compound from hemoglobin using phenylhydrazine.

| Oxidizing Agent | Hemoglobin Concentration (as Heme) | Oxidizing Agent Concentration | Incubation Time | Maximal Yield of this compound (%) | Reference |

| Phenylhydrazine | 2 mM | 20 mM | 2 hours | 18.8 x 10⁻⁴ | [1] |

| Hydrogen Peroxide | 2 mM | Not Specified | Not Specified | Much lower than with phenylhydrazine | [1] |

Experimental Protocols

The following sections detail the methodologies for the purification of hemoglobin, its subsequent degradation to form this compound, and the analysis of the product.

Purification of Hemoglobin from Red Blood Cells

A critical prerequisite for studying this compound formation is the isolation of pure hemoglobin. Anion exchange chromatography is a commonly employed method.

Materials:

-

Packed red blood cells (RBCs)

-

Isotonic saline (0.9% w/v)

-

3.75 mM phosphate buffer (pH 7.2)

-

Q Sepharose XL resin (or similar anion exchange resin)

-

Centrifuge

-

Ice-water bath

Protocol:

-

Washing of RBCs: Wash the packed RBCs with isotonic saline solution at 4°C. Centrifuge at 4000 rpm for 25 minutes and discard the supernatant, which contains plasma proteins. Repeat this washing and centrifugation step until the supernatant is clear.[8]

-

Hemolysis: Resuspend the washed RBC pellet in three equivalents of cold (4°C) 3.75 mM phosphate buffer (pH 7.2). Incubate for one hour in an ice-water bath to induce hypotonic lysis of the red blood cells.[8]

-

Anion Exchange Chromatography:

-

Equilibrate the Q Sepharose XL column with the appropriate buffer.

-

Load the hemolysate onto the column.

-

Wash the column to remove unbound proteins.

-

Elute the purified hemoglobin using a suitable buffer gradient.

-

-

Verification of Purity: Analyze the purified hemoglobin using SDS-PAGE and LC-MS to confirm its purity. The methemoglobin level should be checked and should ideally be below 2%.[8]

Production of this compound from Hemoglobin

This protocol describes the in vitro synthesis of this compound from purified hemoglobin using phenylhydrazine.

Materials:

-

Purified hemoglobin solution

-

Phenylhydrazine (PH)

-

Phosphate buffer

-

Incubator

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing 2 mM hemoglobin (as heme) and 5-20 mM phenylhydrazine in a suitable buffer under aerobic conditions.[1]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration. For maximal yield with 20 mM phenylhydrazine, an incubation time of 2 hours is recommended.[1]

-

Reaction Termination: The method for terminating the reaction should be chosen based on the subsequent analytical steps, but may involve protein precipitation or pH adjustment.

Analysis of this compound by Gas-Liquid Chromatography (GLC)

This compound is typically analyzed by GLC after conversion to its more volatile methyl ester derivative.[1]

Materials:

-

Reaction mixture containing this compound

-

Organic solvent for extraction (e.g., diethyl ether)

-

Derivatization reagent (e.g., diazomethane or methanolic HCl)

-

Gas chromatograph with a suitable column

Protocol:

-

Extraction: Acidify the reaction mixture and extract the this compound into an organic solvent.

-

Derivatization:

-

Prepare the methyl ester of this compound. A common method is to react the extracted acid with diazomethane in an ether solution. Alternatively, heating with methanolic HCl can be used.[9]

-

The derivatization reaction converts the polar carboxylic acid group into a nonpolar methyl ester, increasing its volatility for GC analysis.[10]

-

-

GLC Analysis:

-

Inject the derivatized sample into the gas chromatograph.

-

The separation is performed on a capillary column suitable for fatty acid methyl ester (FAME) analysis.

-

The identity of the this compound methyl ester peak can be confirmed by mass spectrometry (GC-MS).

-

Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Analysis

The overall experimental workflow for the production and analysis of this compound from hemoglobin is depicted below.

Biological Role and Signaling

Currently, there is limited evidence to suggest that this compound itself acts as a direct signaling molecule in specific cellular pathways. Its biological significance appears to be linked to its role as a degradation product of hemoglobin and its potential to influence erythropoiesis.[5] The term "hematinic" is more broadly applied to substances that are essential for the formation of blood cells, and these substances, such as iron and folate, are involved in numerous metabolic and signaling pathways related to cell proliferation and differentiation.[3] The precise molecular mechanisms by which this compound may enhance erythropoiesis are not well-elucidated and represent an area for future investigation.

Conclusion

This compound is a notable product of the non-enzymatic oxidative degradation of hemoglobin. Its formation can be reliably induced in vitro, and its quantification provides a means to study the processes of oxidative damage to hemoglobin. The experimental protocols and workflows detailed in this guide offer a framework for researchers to investigate the formation of this compound and to explore its potential biological activities further. Future research is warranted to fully understand the physiological relevance of this compound and its potential role in both normal and pathological states of red blood cell turnover.

References

- 1. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heme degradation by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. Haematinics. I. Patho-physiological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 487-65-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. From Host Heme To Iron: The Expanding Spectrum of Heme Degrading Enzymes Used by Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Ultrapure Bovine and Human Hemoglobin by Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. Extraction Chromatography [scioninstruments.com]

The Role of Hematinics in Erythropoiesis: A Technical Guide

A Note on Terminology: The term "Hematinic acid" does not correspond to a recognized compound in scientific literature. It is likely a conflation of the term "hematinic," which describes any substance that promotes the formation of red blood cells (erythropoiesis), and common organic acids. This guide will therefore focus on the well-established roles of key hematinics—iron, vitamin B12, and folic acid—in the process of erythropoiesis, with a particular focus on the biochemical and cellular mechanisms that are of interest to researchers and drug development professionals.

Introduction to Erythropoiesis and Hematinics

Erythropoiesis is the complex, multi-step process responsible for the production of red blood cells (erythrocytes). This process is essential for maintaining adequate oxygen-carrying capacity in the blood and is tightly regulated by a variety of factors, most notably the hormone erythropoietin (EPO). Hematinics are critical nutritional components that serve as essential cofactors and substrates in the biochemical pathways that support the proliferation and differentiation of erythroid progenitor cells into mature erythrocytes. Deficiencies in these key hematinics are a leading cause of anemia worldwide.

The Central Role of Iron in Heme Synthesis

Iron is a fundamental component of hemoglobin, the metalloprotein responsible for oxygen transport. The synthesis of the heme group, which contains iron at its core, is a critical and rate-limiting step in hemoglobin production.

Signaling and Regulatory Pathways:

Iron homeostasis is meticulously controlled by the hepcidin-ferroportin axis. Hepcidin, a peptide hormone synthesized in the liver, acts as the master regulator of systemic iron availability. When iron levels are high, hepcidin expression increases, leading to the internalization and degradation of ferroportin, the primary iron export protein on the surface of enterocytes and macrophages. This traps iron within these cells, reducing its absorption into the bloodstream. Conversely, during periods of iron deficiency or increased erythropoietic demand, hepcidin levels fall, allowing for greater iron absorption and release.

Within the erythroid precursor cell, iron uptake is mediated by the transferrin receptor 1 (TfR1), which binds to iron-laden transferrin in the plasma. The regulation of proteins involved in iron metabolism, including TfR1 and ferritin (the intracellular iron storage protein), is controlled at the post-transcriptional level by Iron Regulatory Proteins (IRPs) that bind to Iron-Responsive Elements (IREs) on the messenger RNA (mRNA) of these proteins.

Experimental Protocols:

-

Measurement of Serum Iron and Transferrin Saturation: Serum iron is typically measured using colorimetric assays following the dissociation of iron from transferrin. Transferrin saturation is then calculated as (serum iron / total iron-binding capacity) x 100.

-

Flow Cytometry for Transferrin Receptor 1 (TfR1) Expression: Erythroid precursor cells can be isolated from bone marrow or peripheral blood and stained with a fluorescently labeled antibody against TfR1 (e.g., anti-CD71). The intensity of the fluorescence, quantified by flow cytometry, provides a measure of receptor expression.

Quantitative Data on Iron and Erythropoiesis:

| Parameter | Normal Range | Iron Deficiency Anemia |

| Serum Iron | 60-170 µg/dL | < 60 µg/dL |

| Transferrin Saturation | 20-50% | < 20% |

| Serum Ferritin | 30-300 ng/mL | < 30 ng/mL |

| Soluble Transferrin Receptor | 0.76-1.76 mg/L | > 1.76 mg/L |

The Role of Vitamin B12 and Folic Acid in DNA Synthesis

Vitamin B12 (cobalamin) and folic acid are essential for the synthesis of DNA, a process that is highly active in rapidly dividing erythroid progenitor cells. Deficiencies in either of these vitamins lead to megaloblastic anemia, characterized by the presence of large, immature red blood cells in the bone marrow.

Signaling and Regulatory Pathways:

Folic acid, in its active form of tetrahydrofolate (THF), is a critical coenzyme in the transfer of one-carbon units. This is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. Vitamin B12 is a cofactor for the enzyme methionine synthase, which is responsible for regenerating THF from 5-methyltetrahydrofolate. A deficiency in vitamin B12 traps folate in the 5-methyltetrahydrofolate form, rendering it unavailable for DNA synthesis. This is known as the "folate trap" hypothesis. This interruption of DNA synthesis leads to ineffective erythropoiesis, where hematopoietic cells undergo apoptosis in the bone marrow due to an inability to complete cell division.

// Nodes Folate [label="Folate (from diet)", fillcolor="#FBBC05", fontcolor="#202124"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#FFFFFF", fontcolor="#202124"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethyleneTHF [label="5,10-Methylene-THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethylTHF [label="5-Methyl-THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dUMP [label="dUMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dTMP [label="dTMP (for DNA synthesis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Homocysteine [label="Homocysteine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methionine [label="Methionine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; B12 [label="Vitamin B12", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Folate -> DHF [label="DHFR"]; DHF -> THF [label="DHFR"]; THF -> MethyleneTHF; MethyleneTHF -> dTMP [label="Thymidylate Synthase"]; dUMP -> dTMP; MethyleneTHF -> MethylTHF [label="MTHFR"]; MethylTHF -> THF [label="Methionine Synthase", dir=back]; Homocysteine -> Methionine [label="Methionine Synthase"]; B12 -> Homocysteine [style=dashed, arrowhead=tee, color="#202124", label="Cofactor for\nMethionine Synthase"];

// Invisible edges for alignment {rank=same; dUMP; MethyleneTHF;} } .enddot Caption: The interconnected roles of Folic Acid and Vitamin B12 in DNA synthesis.

Experimental Protocols:

-

Deoxyuridine Suppression Test: This classic in vitro test assesses the ability of bone marrow cells to incorporate radiolabeled thymidine into DNA in the presence and absence of deoxyuridine. In megaloblastic anemia, the incorporation of thymidine is abnormally high because the de novo synthesis of thymidylate from deoxyuridylate is impaired.

-

Measurement of Serum Vitamin B12 and Folate: Competitive binding immunoassays are the standard methods for quantifying serum levels of vitamin B12 and folate.

Quantitative Data on Vitamin B12, Folate, and Erythropoiesis:

| Parameter | Normal Range | Deficiency |

| Serum Vitamin B12 | 200-900 pg/mL | < 200 pg/mL |

| Serum Folate | 2.7-17.0 ng/mL | < 2.7 ng/mL |

| Red Blood Cell Folate | > 140 ng/mL | < 140 ng/mL |

| Mean Corpuscular Volume (MCV) | 80-100 fL | > 100 fL (Macrocytosis) |

Conclusion and Future Directions

The roles of iron, vitamin B12, and folic acid as essential hematinics are well-defined, yet research continues to uncover more nuanced aspects of their regulation and interaction with the complex machinery of erythropoiesis. For drug development professionals, understanding these fundamental pathways is critical for designing novel therapies for various forms of anemia. Future research may focus on targeted delivery of these essential nutrients to erythroid precursors and the development of small molecules that can modulate the key regulatory pathways to enhance erythropoiesis in disease states. The development of more sensitive and specific biomarkers for early detection of hematinic deficiencies also remains an important area of investigation.

The Biological Significance of Hematinics: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the biological significance of hematinics, with a focus on iron, vitamin B12, and folic acid. It includes detailed signaling and metabolic pathways, quantitative data on deficiencies and supplementation, and methodologies for key experimental protocols. A distinction is made between the broad class of "hematinics" and the specific, less-studied chemical compound "hematinic acid."

Introduction and Clarification of Terminology

The term "hematinic" refers to any substance that is essential for the proper formation of blood components, particularly red blood cells and hemoglobin.[1] Deficiencies in these critical nutrients are a common cause of anemia and other hematological disorders.[1][2] The primary hematinics of clinical and research significance are:

-

Iron

-

Vitamin B12 (Cobalamin)

-

Folic Acid (Vitamin B9)

It is crucial to distinguish the general class of "hematinics" from the specific chemical compound This compound . This compound (C8H9NO4) is a product of the oxidative degradation of hemoglobin and is primarily of interest in specific biochemical contexts.[3][4] While some sources suggest it may play a role in erythropoiesis, there is limited scientific literature to support a broad biological significance or established signaling pathways for this compound.[4] This guide will therefore focus on the well-established roles of the primary hematinics—iron, vitamin B12, and folic acid.

The Biological Significance of Primary Hematinics

Iron

Biological Role: Iron is a vital trace element indispensable for numerous metabolic processes. Its most well-known function is as a central component of heme in hemoglobin, which is responsible for oxygen transport in the blood.[5] It is also essential for DNA synthesis and cellular energy production through its role in the electron transport chain.[5] Due to its potential to generate damaging free radicals, iron homeostasis is tightly regulated.[6]

Metabolic and Signaling Pathway: The absorption of dietary iron occurs predominantly in the duodenum.[7] Iron exists in two main dietary forms: heme iron (from animal sources) and non-heme iron (from plant sources). Heme iron is generally more bioavailable. Non-heme iron, which is typically in the ferric (Fe³⁺) state, must be reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (DcytB) before it can be transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[7]

Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via the basolateral transporter ferroportin.[7] The transport of iron out of the enterocyte is coupled with its oxidation back to Fe³⁺ by hephaestin, allowing it to bind to transferrin for transport in the plasma to sites of utilization, such as the bone marrow for erythropoiesis.[6]

The regulation of systemic iron balance is primarily controlled by the liver-produced peptide hormone, hepcidin. Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby blocking iron export from enterocytes and macrophages into the plasma.[7] Hepcidin expression is in turn regulated by iron stores, inflammation, and erythropoietic demand.

Quantitative Data: Iron Recommendations and Therapeutic Dosages

| Parameter | Population | Recommended Daily Allowance (RDA) / Therapeutic Dose | Reference(s) |

| RDA | Adult Men (19+ years) | 8.7 mg/day | [8] |

| Adult Women (19-50 years) | 14.8 mg/day | [8] | |

| Adult Women (50+ years) | 8.7 mg/day | [8] | |

| Pregnant Women | 27 mg/day | [9] | |

| Vegetarians | 1.8 times higher than non-vegetarians | [10] | |

| Therapeutic Dose | Iron Deficiency Anemia | 50-100 mg of elemental iron daily or every other day | [11][12] |

| Severe Anemia in Pregnancy | 60-120 mg of elemental iron daily | [13] |

Experimental Protocols: Measurement of Serum Iron

A common method for determining serum iron concentration is the colorimetric ferrozine-based assay .[14][15]

-

Principle: Iron is released from its carrier protein, transferrin, in an acidic medium. Subsequently, it is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by a reducing agent like ascorbic acid. The ferrous iron then reacts with a chromogen, such as ferrozine, to form a stable colored complex. The intensity of the color is directly proportional to the iron concentration and is measured spectrophotometrically.[14]

-

Sample Preparation: Serum is the preferred sample, and hemolysis should be avoided as it can falsely elevate results.[14]

-

Procedure Outline:

-

An aliquot of the serum sample is mixed with an acid-releasing agent to liberate iron from transferrin.

-

A reducing agent is added to convert all the liberated iron to the Fe²⁺ form.

-

The chromogen (e.g., ferrozine) is added, and the mixture is incubated to allow for color development.

-

The absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 570 nm for some kits) using a spectrophotometer.[16]

-

The iron concentration in the sample is determined by comparing its absorbance to that of a series of known iron standards.

-

Vitamin B12 (Cobalamin)

Biological Role: Vitamin B12 is a crucial cofactor for two key enzymes in human metabolism: methionine synthase and L-methylmalonyl-CoA mutase.[17] Methionine synthase is essential for the regeneration of methionine from homocysteine, a process vital for DNA synthesis and methylation reactions.[18] L-methylmalonyl-CoA mutase is involved in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a step in the oxidation of odd-chain fatty acids and some amino acids.[17] Deficiency leads to megaloblastic anemia and neurological complications.[18]

Metabolic and Signaling Pathway: The absorption of vitamin B12 is a multi-step process that begins in the stomach and is completed in the terminal ileum.

-

Stomach: Dietary B12, bound to food proteins, is released by the action of gastric acid and pepsin. The freed B12 then binds to haptocorrin (also known as R-protein), a protein found in saliva and gastric secretions.[19][20]

-

Duodenum: In the more alkaline environment of the duodenum, pancreatic proteases digest haptocorrin, releasing the B12. The released B12 then binds to intrinsic factor (IF), a glycoprotein secreted by the parietal cells of the stomach.[19][20]

-

Terminal Ileum: The B12-IF complex travels to the terminal ileum, where it is recognized by and binds to a specific receptor on the surface of enterocytes called the cubam receptor. The complex is then absorbed via receptor-mediated endocytosis.[18]

-

Circulation: Inside the enterocyte, B12 is released from the complex and binds to another transport protein, transcobalamin II. The B12-transcobalamin II complex is then secreted into the portal circulation and delivered to the liver and other tissues.[20]

Quantitative Data: Vitamin B12 Recommendations and Therapeutic Dosages

| Parameter | Population | Recommended Daily Allowance (RDA) / Therapeutic Dose | Reference(s) |

| RDA | Adults | 2.4 mcg/day | [21] |

| Therapeutic Dose | Vitamin B12 Deficiency | Varies widely based on severity and cause; may involve high-dose oral supplements (e.g., 1000-2000 mcg/day) or intramuscular injections. | [22] |

Experimental Protocols: Measurement of Serum Vitamin B12

Serum vitamin B12 levels are commonly measured using competitive binding immunoassays , such as the automated electrochemiluminescence immunoassay (ECLIA).[23][24]

-

Principle: This assay is based on the competition between B12 in the patient's sample and a labeled B12 for a limited number of binding sites on a B12-binding protein (e.g., intrinsic factor). The amount of labeled B12 that binds is inversely proportional to the concentration of B12 in the sample.

-

Sample Preparation: Serum or plasma can be used. A fasting sample is often preferred.[23]

-

Procedure Outline (ECLIA):

-

The patient sample is pretreated to release B12 from its endogenous binding proteins.

-

The treated sample is incubated with a ruthenium-labeled intrinsic factor, forming a complex with the patient's B12.[23]

-

Biotinylated B12 is added, which competes for any remaining binding sites on the ruthenium-labeled intrinsic factor.

-

Streptavidin-coated magnetic microparticles are introduced, which bind to the biotinylated B12 complexes.

-

The reaction mixture is passed through a measuring cell where the microparticles are magnetically captured. Unbound components are washed away.

-

A voltage is applied, inducing a chemiluminescent reaction from the ruthenium label. The light emitted is measured by a photomultiplier, and the intensity is inversely proportional to the concentration of vitamin B12 in the original sample.[23]

-

Folic Acid (Vitamin B9)

Biological Role: Folic acid and its derivatives (folates) are essential coenzymes in "one-carbon metabolism."[25] They facilitate the transfer of one-carbon units in a variety of reactions critical for the synthesis of DNA (specifically thymidine and purines) and RNA, as well as for the metabolism of several amino acids, including the conversion of homocysteine to methionine.[25][26] Folate is particularly critical during periods of rapid cell division and growth, such as pregnancy and infancy.

Metabolic and Signaling Pathway: Dietary folates are typically in the form of polyglutamates, which must be processed before absorption.

-

Intestinal Lumen: In the jejunum, the enzyme folate conjugase (also known as pteroyl polyglutamate hydrolase) on the brush border of enterocytes hydrolyzes folate polyglutamates into monoglutamates.[27][28]

-

Enterocyte Uptake: Folate monoglutamates are then absorbed into the enterocytes, primarily via the proton-coupled folate transporter (PCFT).[26]

-

Metabolic Activation: Inside the enterocyte and subsequently in the liver, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). This is a two-step process requiring NADPH.[26]

-

Circulation and Cellular Uptake: The major circulating form of folate is 5-methyltetrahydrofolate. Tissues take up folate from the circulation via specific folate receptors and transporters.[25]

Quantitative Data: Folic Acid Recommendations and Therapeutic Dosages

| Parameter | Population | Recommended Daily Allowance (RDA) / Therapeutic Dose | Reference(s) |

| RDA | Adults | 400 mcg/day | [29] |

| Women of Childbearing Age | 400-800 mcg/day (supplemental) | [29] | |

| Therapeutic Dose | Folate Deficiency Anemia | 1-5 mg/day | [11] |

Experimental Protocols: Measurement of Folate

The two primary methods for assessing folate status are the microbiological assay and competitive protein binding assays .[30] Serum folate reflects recent dietary intake, while red blood cell (RBC) folate is an indicator of long-term stores.[31][32]

-

Microbiological Assay:

-

Principle: This method uses the microorganism Lactobacillus rhamnosus (formerly L. casei), which requires folate for growth. The growth of the bacteria in a folate-limited medium is proportional to the amount of folate present in the patient sample.[33]

-

Sample Preparation: For RBC folate, a whole blood hemolysate is prepared to release folate from the red cells.

-

Procedure Outline:

-

The sample (serum or hemolysate) is added to a growth medium containing all necessary nutrients for L. rhamnosus except folate.

-

The medium is inoculated with the bacteria and incubated (e.g., 42 hours at 37°C).[33]

-

Bacterial growth is measured by turbidity (absorbance) using a microplate reader.

-

The folate concentration is determined by comparing the sample's growth curve to that of known folate standards.

-

-

-

Competitive Protein Binding Assay:

-

Principle: Similar to the B12 immunoassay, this method involves competition between folate in the sample and a labeled folate for binding sites on a folate-binding protein.

-

Advantages: These assays are generally faster and more easily automated than the microbiological assay.

-

The Chemical Compound: this compound

Chemical Identity and Formation: this compound is a pyrrole derivative with the chemical formula C8H9NO4.[3] It is not a nutrient but rather a degradation product formed from the oxidative cleavage of the protoporphyrin ring of heme.[4] One documented method of its production is the incubation of hemoglobin with phenylhydrazine under aerobic conditions.[4]

Biological Significance: The biological significance of this compound is not well-established in peer-reviewed scientific literature. While some commercial suppliers suggest it is used in the treatment of anemia by enhancing hemoglobin levels and erythrocyte counts, these claims are not widely supported by robust clinical or experimental data in the available scientific databases.[4] There are currently no described signaling pathways or well-defined mechanisms of action for this compound in a physiological context. Its relevance appears to be confined to specific chemical and biochemical research, particularly in studies of heme degradation.

Conclusion

The biological significance of hematinics is central to hematopoiesis and overall health. The primary hematinics—iron, vitamin B12, and folic acid—are essential nutrients with well-defined metabolic pathways and critical roles in cellular function. Deficiencies in these substances are a major cause of anemia worldwide, and their supplementation is a cornerstone of treatment. In contrast, the specific chemical "this compound" is a product of heme degradation with a currently undefined and likely limited biological role. For researchers and drug development professionals, a thorough understanding of the absorption, transport, and metabolic pathways of the primary hematinics is fundamental to diagnosing and treating hematological disorders and developing novel therapeutic strategies.

References

- 1. Hematinic | Description, Blood Cell Formation, Iron, Anemia, & Facts | Britannica [britannica.com]

- 2. Hematinics: Ferrous sulphate, Ferrous gluconate | Pharmaguideline [pharmaguideline.com]

- 3. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 487-65-0 [smolecule.com]

- 5. Iron absorption and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iron absorption and transport-an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Vitamins and minerals - Iron - NHS [nhs.uk]

- 9. nutrition.ucdavis.edu [nutrition.ucdavis.edu]

- 10. Iron - Health Professional Fact Sheet [ods.od.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Iron Deficiency Anemia Treatment & Management: Approach Considerations, Iron Therapy, Management of Hemorrhage [emedicine.medscape.com]

- 13. Iron Supplements for Anemia: Dosage and More [healthline.com]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. Revised recommendations for the measurements of the serum iron in human blood | Scilit [scilit.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The Mechanism of Absorption of Vitamin B12 (cobalamin) in the GI Tract [ebmconsult.com]

- 21. Vitamin B-12 - Mayo Clinic [mayoclinic.org]

- 22. drugs.com [drugs.com]

- 23. wwwn.cdc.gov [wwwn.cdc.gov]

- 24. Vitamin B12: Testing for the diagnosis of deficiency in general practice - Australian Clinical Labs [clinicallabs.com.au]

- 25. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 26. Folate - Wikipedia [en.wikipedia.org]

- 27. gpnotebook.com [gpnotebook.com]

- 28. Intestinal absorption of folic acid - new physiologic & molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Haiderian Medical Centre - Iron & B12/Folate Diet Advice [haiderian.co.uk]

- 30. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. documents.cap.org [documents.cap.org]

- 33. cdc.gov [cdc.gov]

Hematinic Acid: A Technical Guide on its Formation and Relation to Heme Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hematinic acid, a specific pyrrole derivative formed from the oxidative degradation of heme. While the broader class of "hematinics" (such as iron, vitamin B12, and folic acid) are well-established in their roles in erythropoiesis, this compound itself is a distinct chemical entity with a more nascent area of research. This document details the chemical properties of this compound, its formation from hemoglobin, its place within the context of heme metabolism, and potential, though not yet fully explored, applications in drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of key pathways and workflows to facilitate understanding.

Introduction: Distinguishing this compound from Hematinics

It is crucial to differentiate between "this compound" and the general category of "hematinics."

-

Hematinics are substances essential for the formation of blood cells, particularly red blood cells.[1][2] The primary hematinics include iron, vitamin B12, and folic acid, which are fundamental in the treatment of various forms of anemia.[3][4][5]

-

This compound , in contrast, is a specific chemical compound, 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid, with the molecular formula C8H9NO4.[6][7][8] It is not a nutrient but rather an oxidative degradation product of the protoporphyrin ring of heme.[6][9]

This guide will focus exclusively on the chemical entity of this compound and its relationship to heme metabolism.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid | [6] |

| Molecular Formula | C8H9NO4 | [6][7][8] |

| Molecular Weight | 183.16 g/mol | [7][10] |

| CAS Number | 487-65-0 | [10][11] |

| Canonical SMILES | CC1=C(C(=O)NC1=O)CCC(=O)O | [6] |

| InChI Key | ZAFOEDODWZIXMO-UHFFFAOYSA-N | [6] |

| Appearance | Solid powder | [10] |

Formation of this compound from Heme

This compound is not a product of a defined biosynthetic pathway in vivo. Instead, it has been identified as a product of the oxidative cleavage of heme, the prosthetic group in hemoglobin.[9] Specifically, it can be generated experimentally through the reaction of hemoglobin with phenylhydrazine in the presence of oxygen.[6][9] This reaction leads to the degradation of the porphyrin ring.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Hematinic - Wikipedia [en.wikipedia.org]

- 3. Hematinic | Description, Blood Cell Formation, Iron, Anemia, & Facts | Britannica [britannica.com]

- 4. Hematinics | PPTX [slideshare.net]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Buy this compound | 487-65-0 [smolecule.com]

- 7. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. This compound | 487-65-0 [chemicalbook.com]

Hematinic acid IUPAC name and synonyms

An In-depth Technical Guide to Hematinic Acid

This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and methods of production. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

IUPAC Name: 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid[1][]

Synonyms:

-

1H-Pyrrole-3-propanoic acid, 2,5-dihydro-4-methyl-2,5-dioxo-[1][3]

-

2,5-Dihydro-4-methyl-2,5-dioxo-1H-pyrrole-3-propanoic acid

-

2,5-Dioxo-4-methyl-3-pyrroline-3-propionic acid[4]

-

Biliverdic acid[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [1][][3] |

| Molecular Weight | 183.16 g/mol | [1][][3] |

| Exact Mass | 183.05315777 Da | [1] |

| Appearance | Solid powder | [3] |

| Water Solubility | 39 g/L (at 20 ºC) (Estimate) | [4] |

| Boiling Point | 316.82 °C (Rough Estimate) | [4] |

| Density | 1.3719 (Rough Estimate) | [4] |

| Refractive Index | 1.5570 (Estimate) | [4] |

| LogP (Octanol/Water) | -0.6 (Computed) | [1] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C-APT-NMR spectra for this compound have been published as supplementary materials in a study on heme degradation.

-

Mass Spectrometry (MS): GC-MS data for this compound is available in public databases such as PubChem.[1]

Experimental Protocols

This compound is a product of the oxidative degradation of heme, the iron-containing prosthetic group in hemoglobin. Below are detailed protocols for its generation from hemin (a derivative of heme) and subsequent purification.

Generation of this compound via Oxidative Degradation of Hemin

This protocol is adapted from a study on the molecular taphonomy of heme.

Objective: To produce this compound by the chemical oxidation of hemin chloride.

Materials:

-

Hemin chloride

-

Methanol

-

Ammonia solution (NH₃)

-

Aqueous hydrogen peroxide (H₂O₂)

-

Dichloromethane

-

Water

Protocol (Alkaline Aqueous Conditions):

-

Dissolve 100 mg of hemin chloride in 18 mL of water containing 1% ammonia (pH 10.5).

-

Add 3 mL of 35% hydrogen peroxide (H₂O₂) solution to the mixture, resulting in a final concentration of 5% H₂O₂ (w/v).

-

Heat the reaction mixture for 1 hour at 60 °C.

-

Following the reaction, lyophilize the mixture to dryness.

-

Resuspend the resulting lyophilizate in methanol.

-

Dilute the methanolic solution with 4 volumes of water.

-

Perform a liquid-liquid extraction by extracting the aqueous solution three consecutive times with 50 mL of dichloromethane for each extraction.

-

Collect the organic phases for further analysis or purification of this compound.

Purification of this compound by Preparative HPLC

Objective: To isolate and purify this compound from the crude reaction mixture.

Equipment and Reagents:

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column

-

Acetonitrile (Mobile Phase A)

-

Water (Mobile Phase B)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Prepare the mobile phases: Mobile Phase A consists of acetonitrile with 0.05% TFA, and Mobile Phase B consists of water with 0.05% TFA.

-

Dissolve a portion of the lyophilized crude reaction mixture (e.g., 3.3 g) in an appropriate solvent for injection.

-

Set the flow rate of the HPLC system to 25 mL/min.

-

Execute the following gradient program for elution:

-

0–1 min: Hold at 20% Mobile Phase A.

-

1–8 min: Linear gradient from 20% to 100% Mobile Phase A.

-

8–16 min: Flush the column with 100% Mobile Phase A.

-

-

Monitor the eluent using a suitable detector (e.g., DAD-UV) and collect the fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS).

Formation Pathway and Experimental Workflow

Oxidative Degradation Pathway of Heme

This compound is not a product of the canonical heme catabolism pathway that leads to bilirubin. Instead, it is formed via the oxidative cleavage of the heme's tetrapyrrole ring, for instance, by reactive oxygen species like those generated from hydrogen peroxide. The process involves the breakdown of the porphyrin macrocycle into smaller pyrrole-containing fragments.

Caption: Oxidative Degradation of Heme to this compound

Experimental Workflow for Isolation and Purification

The following diagram outlines the key steps for producing and isolating this compound in a laboratory setting.

Caption: Experimental Workflow for this compound Isolation

Biological Activity and Mechanism of Action

The term "hematinic" generally refers to substances that are essential for the formation of blood cells and are used to treat anemia; the most common examples are iron, vitamin B12, and folic acid.[4][5] These agents act by providing the necessary building blocks for erythropoiesis (the production of red blood cells).[4][5]

While some sources claim that this compound is used in therapeutic formulations to treat anemia by enhancing hemoglobin levels and erythrocyte counts, detailed scientific studies elucidating a specific biological mechanism of action or a signaling pathway for the compound 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid are not available in the reviewed literature. Searches for its effects on erythroid progenitor cells or its interaction with known hematopoietic signaling pathways, such as the erythropoietin (EPO) signaling cascade, did not yield specific information for this molecule. Therefore, at present, the role of this compound as a direct therapeutic agent in erythropoiesis remains unsubstantiated in the scientific literature, and no signaling pathways can be described.

References

Hematinic Acid: A Technical Guide to its Natural Sources and Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematinic acid, a dicarboxylic acid derived from the breakdown of heme, is a molecule of significant interest in various biomedical research fields. This technical guide provides a comprehensive overview of the natural sources and formation pathways of this compound. It delves into the two primary methods of its generation: the oxidative degradation of hemoglobin and a multi-step chemical synthesis. This document supplies detailed experimental protocols for both formation routes, presents quantitative data in a structured format, and utilizes visualizations to elucidate key pathways and workflows. This guide is intended to be a valuable resource for researchers and professionals working in hematology, biochemistry, and drug development.

Introduction

This compound, with the chemical formula C₈H₉NO₄ and CAS number 487-65-0, is a pyrrole-dicarboxylic acid.[1] Its significance lies in its role as a product of heme catabolism. The term "hematinic" is broadly used to describe substances that promote the formation of blood cells, such as iron, vitamin B12, and folic acid.[2][3][4] However, this guide focuses specifically on the chemical entity of this compound. Understanding the natural formation of this compound through the degradation of hemoglobin, a ubiquitous and vital protein, provides insights into physiological and pathological processes. Furthermore, the ability to synthesize this compound chemically allows for the production of this compound for research and potential therapeutic applications.

Natural Sources and In Vivo Formation

The primary "natural source" of this compound is the in vivo and in vitro oxidative degradation of iron porphyrins found in heme-containing proteins like hemoglobin and cytochromes.[5] It is not a compound that is typically found pre-formed in plant or other natural sources but is rather a product of the breakdown of these essential biological molecules. The formation of this compound is an indicator of heme catabolism, a process that is crucial for iron homeostasis and the removal of aged or damaged red blood cells.

The in vivo degradation of heme is a complex enzymatic process. However, non-enzymatic oxidative cleavage of heme can also occur, leading to the formation of various degradation products, including this compound. This process can be initiated by reactive oxygen species, highlighting a potential link between oxidative stress and heme catabolism.

Formation of this compound

There are two principal methods for the formation of this compound that are well-documented in scientific literature: the oxidative degradation of hemoglobin and a four-step chemical synthesis.

Oxidative Degradation of Hemoglobin

The most studied method for producing this compound from a natural precursor is the oxidative degradation of hemoglobin, particularly through the action of phenylhydrazine.[6][7] This reaction provides a model for understanding the chemical breakdown of heme.

The reaction of hemoglobin with phenylhydrazine under aerobic conditions leads to the oxidative cleavage of the heme's porphyrin ring.[6][7] This process results in the formation of several degradation products, including this compound. The reaction is dependent on the concentration of phenylhydrazine and the incubation time.[6]

Chemical Synthesis from 2,3-Dimethylmaleic Anhydride

A convenient four-step chemical synthesis of this compound has been developed, starting from the commercially available 2,3-dimethylmaleic anhydride.[5] This method allows for the production of larger quantities of this compound compared to the low yields obtained from hemoglobin degradation.

The synthesis involves the following key steps:

-

Reaction with Ammonium Acetate: 2,3-dimethylmaleic anhydride is reacted with ammonium acetate.

-

Bromination: The resulting product is then brominated using N-bromosuccinimide.

-

Reaction with Diethyl Malonate: The monobrominated compound is reacted with diethyl malonate.

-

Decarboxylation: The final step is the decarboxylation of the malonate derivative under mildly acidic conditions to yield this compound.[5]

Quantitative Data

The yield of this compound varies significantly depending on the formation method. The oxidative degradation of hemoglobin typically results in very low yields.

| Formation Method | Reactants | Conditions | Maximum Yield (%) | Reference |

| Oxidative Degradation | Hemoglobin (2 mM as heme), Phenylhydrazine (20 mM) | Aerobic, 2 hours | 18.8 x 10⁻⁴ | [6] |

| Chemical Synthesis | 2,3-Dimethylmaleic Anhydride | Four steps | High Yield | [5] |

Experimental Protocols

Formation of this compound from Hemoglobin

This protocol is based on the method described by Hirota & Sasaki (1994).[6]

Materials:

-

Hemoglobin solution (2 mM as heme)

-

Phenylhydrazine solution (5-20 mM)

-

Phosphate buffer (pH 7.4)

-

Apparatus for aerobic incubation (e.g., shaking water bath)

-

Equipment for extraction (e.g., separatory funnel, organic solvents)

-

Gas chromatography-mass spectrometry (GC-MS) system for analysis

Procedure:

-

Prepare a solution of hemoglobin (2 mM as heme) in phosphate buffer (pH 7.4).

-

Add phenylhydrazine to the hemoglobin solution to a final concentration of 5-20 mM.

-

Incubate the mixture under aerobic conditions (e.g., in a shaking water bath open to the air) for a specified time (e.g., 2 hours).

-

Stop the reaction by adding a quenching agent or by immediate extraction.

-

Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) to isolate the degradation products.

-

Wash the organic extract with water to remove any water-soluble impurities.

-

Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

-

Derivatize the resulting residue to its methyl ester for GC-MS analysis.

-

Analyze the derivatized sample by GC-MS to identify and quantify this compound.

Chemical Synthesis of this compound

This protocol is a generalized representation based on the four-step synthesis from 2,3-dimethylmaleic anhydride.[5] For precise quantities and reaction conditions, consulting the original publication is recommended.

Materials:

-

2,3-Dimethylmaleic anhydride

-

Ammonium acetate

-

N-bromosuccinimide (NBS)

-

Diethyl malonate

-

Sodium ethoxide

-

Hydrochloric acid (1N)

-

Appropriate solvents (e.g., acetic acid, ethanol)

-

Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

Step 1: Reaction with Ammonium Acetate

-

React 2,3-dimethylmaleic anhydride with ammonium acetate in a suitable solvent (e.g., acetic acid).

-

Heat the reaction mixture to facilitate the formation of the pyrroledione intermediate.

-

Isolate and purify the product.

Step 2: Bromination

-

Dissolve the product from Step 1 in a suitable solvent.

-

Add one equivalent of N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture until the bromination is complete.

-

Isolate and purify the monobrominated compound.

Step 3: Reaction with Diethyl Malonate

-

React the monobrominated compound with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).

-

Reflux the reaction mixture to drive the reaction to completion.

-

Isolate the resulting malonate derivative.

Step 4: Decarboxylation

-

Treat the malonate derivative with a mildly acidic solution (e.g., 1N hydrochloric acid).

-

Reflux the mixture to effect decarboxylation.

-

Isolate and purify the final product, this compound. Purification may be achieved by techniques such as preparative HPLC.[5]

Conclusion

This compound is a significant degradation product of heme, and its formation can be achieved through both the oxidative breakdown of natural precursors like hemoglobin and through a structured chemical synthesis. This guide has provided a detailed overview of these processes, including the underlying mechanisms, quantitative yields, and experimental protocols. The information and visualizations presented herein are intended to serve as a valuable technical resource for researchers and professionals in the fields of biochemistry, hematology, and drug development, facilitating further investigation into the roles and applications of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 3. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic analysis of biological and chemical heme polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. moravek.com [moravek.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Hematinic Acid from 2,3-Dimethylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematinic acid is a dicarboxylic acid derived from the oxidative degradation of heme, a component of hemoglobin and other hemoproteins. Its synthesis is of interest to researchers studying heme metabolism and its degradation pathways, as well as to professionals in drug development who may use it as a building block or reference compound. This document provides a detailed protocol for the synthesis of this compound from the commercially available starting material, 2,3-dimethylmaleic anhydride. The described four-step synthesis is based on the facile method developed by Brynjelsen et al.[1].

Overall Reaction Scheme

The synthesis proceeds through four main steps:

-

Monobromination: 2,3-dimethylmaleic anhydride is monobrominated using N-bromosuccinimide to yield 2-(bromomethyl)-3-methylmaleic anhydride.

-

Malonic Ester Synthesis: The brominated intermediate is reacted with diethyl malonate in the presence of a base.

-

Hydrolysis and Decarboxylation: The resulting malonate derivative is hydrolyzed and subsequently decarboxylated to form this compound.

-

Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| 1. Monobromination | 2,3-Dimethylmaleic anhydride | 2-(Bromomethyl)-3-methylmaleic anhydride | N-Bromosuccinimide (NBS), Benzoyl peroxide | ~83 | >95 (crude) |

| 2. Malonic Ester Synthesis | 2-(Bromomethyl)-3-methylmaleic anhydride | Diethyl 2-((2-methyl-3-oxo-2,5-dihydrofuran-2-yl)methyl)malonate | Diethyl malonate, Sodium ethoxide, Ethanol | - | - |

| 3. Hydrolysis & Decarboxylation | Diethyl 2-((2-methyl-3-oxo-2,5-dihydrofuran-2-yl)methyl)malonate | This compound | 1N Hydrochloric acid | ~76 (overall) | >98 (post-HPLC) |

Note: The yield for step 2 is not explicitly separated in the primary literature and is incorporated into the overall yield after decarboxylation.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride (3)

This procedure describes the monobromination of 2,3-dimethylmaleic anhydride.

Materials:

-

2,3-Dimethylmaleic anhydride (1)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a solution of 2,3-dimethylmaleic anhydride (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1 equivalent).

-

Add a catalytic amount of benzoyl peroxide.

-

Reflux the mixture with stirring for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-3-methylmaleic anhydride (3) as a solid. The product can be used in the next step without further purification.

Step 2 & 3: Synthesis of this compound (6) via Malonic Ester Synthesis and Decarboxylation